(2-(2-Phenyl-9H-carbazol-9-yl)phenyl)boronic acid
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Overview
Description
(2-(2-Phenyl-9H-carbazol-9-yl)phenyl)boronic acid is a chemical compound that belongs to the carbazole family. It is a heterocyclic aromatic compound that contains a carbazole ring and a phenylboronic acid group. This compound is often used as an intermediate in pharmaceutical synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Phenyl-9H-carbazol-9-yl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
(2-(2-Phenyl-9H-carbazol-9-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The carbazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include phenols, reduced carbazole derivatives, and substituted phenylboronic acids .
Scientific Research Applications
(2-(2-Phenyl-9H-carbazol-9-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of (2-(2-Phenyl-9H-carbazol-9-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and binding studies . The carbazole ring can participate in π-π stacking interactions, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
(9-Phenyl-9H-carbazol-2-yl)boronic acid: Similar structure but with different substitution patterns.
9H-Carbazole-9-(4-phenyl)boronic acid pinacol ester: Used in similar applications but with different physical properties.
Uniqueness
(2-(2-Phenyl-9H-carbazol-9-yl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a carbazole ring and a phenylboronic acid group makes it particularly useful in various scientific and industrial applications .
Properties
Molecular Formula |
C24H18BNO2 |
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Molecular Weight |
363.2 g/mol |
IUPAC Name |
[2-(2-phenylcarbazol-9-yl)phenyl]boronic acid |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)21-11-5-7-13-23(21)26-22-12-6-4-10-19(22)20-15-14-18(16-24(20)26)17-8-2-1-3-9-17/h1-16,27-28H |
InChI Key |
OPIADNMNLNSZPA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC=CC=C5)(O)O |
Origin of Product |
United States |
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